molecular formula C6H5NO2S B14116323 (E)-3-(Thiazol-4-yl)acrylic acid

(E)-3-(Thiazol-4-yl)acrylic acid

Cat. No.: B14116323
M. Wt: 155.18 g/mol
InChI Key: IXZOCDJVRALXCG-UHFFFAOYSA-N
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Description

(E)-3-(Thiazol-4-yl)acrylic acid is an organic compound featuring a thiazole ring attached to an acrylic acid moiety. This compound is of interest due to its unique chemical structure, which combines the properties of both thiazole and acrylic acid, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(Thiazol-4-yl)acrylic acid typically involves the formation of the thiazole ring followed by the introduction of the acrylic acid moiety. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides can yield thiazole derivatives . Another method involves the copper-catalyzed [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate (KSCN) under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts such as copper or palladium can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(E)-3-(Thiazol-4-yl)acrylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the acrylic acid moiety can produce alcohols .

Scientific Research Applications

(E)-3-(Thiazol-4-yl)acrylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-3-(Thiazol-4-yl)acrylic acid involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can participate in various biochemical reactions, while the acrylic acid moiety can interact with cellular components, leading to modulation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-3-(Thiazol-4-yl)acrylic acid is unique due to its combination of a thiazole ring and an acrylic acid moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C6H5NO2S

Molecular Weight

155.18 g/mol

IUPAC Name

3-(1,3-thiazol-4-yl)prop-2-enoic acid

InChI

InChI=1S/C6H5NO2S/c8-6(9)2-1-5-3-10-4-7-5/h1-4H,(H,8,9)

InChI Key

IXZOCDJVRALXCG-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CS1)C=CC(=O)O

Origin of Product

United States

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